![molecular formula C16H14ClNO4 B5690389 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole](/img/structure/B5690389.png)
5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole
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Overview
Description
5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole, also known as TMI-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TMI-1 is a benzisoxazole derivative that has been shown to have promising anticancer properties and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole is not fully understood, but studies have shown that it inhibits the activity of the proteasome, a cellular complex that is responsible for degrading proteins. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. Additionally, 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole has been shown to have anti-inflammatory properties, which may have potential applications in treating other diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole is still in the early stages of development, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several potential future directions for 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole research. One direction is to further optimize the synthesis method to produce 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole in larger quantities and at a lower cost. Another direction is to study the potential applications of 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole in other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action of 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole and to identify potential drug targets for cancer treatment.
Synthesis Methods
The synthesis of 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole involves the reaction of 5-chloro-2-nitrobenzoic acid with 3,4,5-trimethoxyaniline in the presence of a catalyst. The resulting product is then reduced to produce 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole. This synthesis method has been optimized and can be carried out on a large scale to produce 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole in significant quantities.
Scientific Research Applications
5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzisoxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
5-chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-19-13-6-9(7-14(20-2)16(13)21-3)15-11-8-10(17)4-5-12(11)18-22-15/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINKMJJZFLMKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C=C(C=CC3=NO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,4,5-trimethoxyphenyl)-2,1-benzoxazole |
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